N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is a complex organic compound that features a combination of chloro, trifluoromethyl, nitro, and triazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate 4-chloro-3-(trifluoromethyl)aniline. This intermediate is then reacted with ethyl bromoacetate to form an ester, which is subsequently converted to the corresponding acetamide through a reaction with hydrazine hydrate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressures, as well as continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and bases like sodium hydroxide for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in various substituted phenyl derivatives .
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1H-1,2,4-triazol-1-yl)acetamide
- N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-amino-1H-1,2,4-triazol-1-yl)acetamide
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is unique due to the presence of the nitro group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may lack this functional group .
Properties
Molecular Formula |
C11H7ClF3N5O3 |
---|---|
Molecular Weight |
349.65 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C11H7ClF3N5O3/c12-8-2-1-6(3-7(8)11(13,14)15)17-9(21)4-19-5-16-10(18-19)20(22)23/h1-3,5H,4H2,(H,17,21) |
InChI Key |
SFQFSEDNTMDZPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CN2C=NC(=N2)[N+](=O)[O-])C(F)(F)F)Cl |
Origin of Product |
United States |
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